
((5-(6-Amino-purin-9-yl)-3-hydroxy-tetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl)-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((5-(6-Amino-purin-9-yl)-3-hydroxy-tetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl)-acetic acid: is a complex organic compound with significant potential in various scientific fields. This compound features a purine base, a tetrahydrofuran ring, and a phosphoryl group, making it a unique molecule with diverse chemical properties and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ((5-(6-Amino-purin-9-yl)-3-hydroxy-tetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl)-acetic acid typically involves multiple steps, including the formation of the purine base, the construction of the tetrahydrofuran ring, and the introduction of the phosphoryl group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the purine base or the phosphoryl group, resulting in the formation of amines or phosphines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or phosphines.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, the compound can serve as a probe to study enzyme interactions and metabolic pathways.
Medicine: The compound has potential therapeutic applications, particularly in the development of antiviral and anticancer drugs.
Industry: In industrial applications, the compound can be used in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which ((5-(6-Amino-purin-9-yl)-3-hydroxy-tetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl)-acetic acid exerts its effects involves interactions with specific molecular targets. The purine base can bind to nucleic acids, influencing DNA and RNA synthesis. The phosphoryl group can participate in phosphorylation reactions, affecting various signaling pathways and enzymatic activities.
類似化合物との比較
Adenosine: A nucleoside with a similar purine base but lacking the tetrahydrofuran ring and phosphoryl group.
Ribavirin: An antiviral compound with a similar purine base but different functional groups.
Acyclovir: An antiviral drug with a similar purine base but a different sugar moiety.
Uniqueness: The unique combination of the purine base, tetrahydrofuran ring, and phosphoryl group in ((5-(6-Amino-purin-9-yl)-3-hydroxy-tetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl)-acetic acid distinguishes it from other compounds. This unique structure imparts specific chemical properties and biological activities, making it valuable for various applications in research and industry.
特性
CAS番号 |
117627-23-3 |
|---|---|
分子式 |
C12H16N5O7P |
分子量 |
373.26 g/mol |
IUPAC名 |
2-[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]acetic acid |
InChI |
InChI=1S/C12H16N5O7P/c13-11-10-12(15-4-14-11)17(5-16-10)8-1-6(18)7(24-8)2-23-25(21,22)3-9(19)20/h4-8,18H,1-3H2,(H,19,20)(H,21,22)(H2,13,14,15)/t6-,7+,8+/m0/s1 |
InChIキー |
QYYJHQALAIQUOU-XLPZGREQSA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(CC(=O)O)O)O |
正規SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(CC(=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


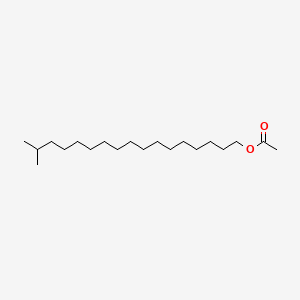
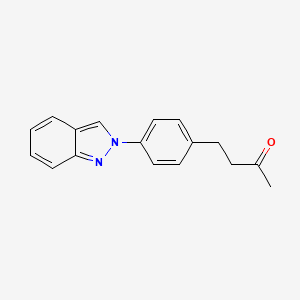

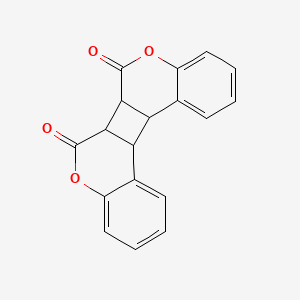
![2,7-dinitro-[1]benzofuro[5,4-e][1]benzofuran](/img/structure/B12692120.png)
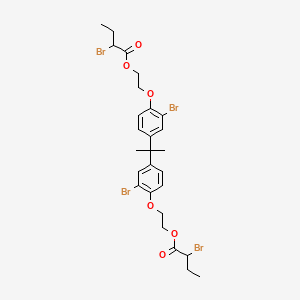
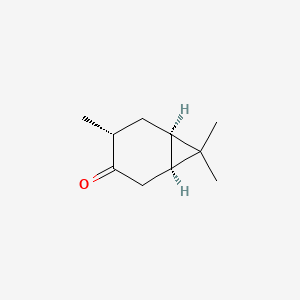


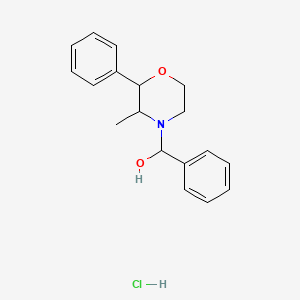
![Ethyl formate;2-[2-(2-sulfanylethoxy)ethoxy]ethanethiol](/img/structure/B12692162.png)



